molecular formula C7H7ClN2O2 B3029525 4-Chloro-2,3-dimethyl-5-nitropyridine CAS No. 68707-73-3

4-Chloro-2,3-dimethyl-5-nitropyridine

Cat. No. B3029525
CAS RN: 68707-73-3
M. Wt: 186.59
InChI Key: QKWKGAGXPATZLG-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2,3-dimethyl-5-nitropyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H4NCl. It is characterized by the presence of chlorine, nitro, and methyl groups attached to the pyridine ring, which significantly alter its chemical and physical properties compared to the parent pyridine molecule.

Synthesis Analysis

The synthesis of chloro-nitro-pyridine derivatives can involve various methods, including Vilsmeier-Haack chlorination as seen in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This method provides a novel protocol for introducing the chloro group into the pyridine ring. Additionally, autohetarylation reactions can occur under the influence of bases, leading to the formation of doubled molecules, as observed with 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine .

Molecular Structure Analysis

The molecular structure of chloro-nitro-pyridine derivatives has been extensively studied using techniques such as X-ray crystallography, IR, NMR, and electronic spectroscopy . These studies reveal the geometric parameters of the molecules and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking . For instance, 2-chloro-4-nitropyridine and its derivatives have been analyzed to determine their optimized molecular structures and vibrational wavenumbers .

Chemical Reactions Analysis

The presence of functional groups such as nitro, chloro, and methyl on the pyridine ring influences the reactivity of these compounds. For example, nitration reactions can occur at specific positions on the ring, leading to the formation of mono- or dinitro derivatives . The reactivity can also be predicted by studying molecular electrostatic potential maps and global descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitro-pyridine derivatives are influenced by their molecular structure. The absorption and fluorescence maxima, effects of solvents on emission spectra, and thermodynamic properties have been investigated . The hyperpolarizability values of these compounds are also of interest, with some derivatives showing significantly higher values compared to urea, indicating potential applications in nonlinear optics .

Scientific Research Applications

Chemical Structure and Spectral Analysis

Research has been conducted on the electron spin resonance spectra of various nitropyridines, including 2-chloro-5-nitropyridine. These studies focus on the hyperfine splitting constants and molecular orbital calculations, offering insights into the structural and electronic properties of these compounds (Cottrell & Rieger, 1967).

Crystal Packing and Intermolecular Interactions

Studies on derivatives of nitropyridine, such as 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, reveal insights into their crystal packing structures. These investigations show the presence of medium-strong hydrogen bonds and intermolecular contacts, which are crucial for understanding the material's physical properties (Hanuza et al., 1997).

Phosphorimetric Analysis

The reactivity of 4-homosulfanilamide with 2-chloro-5-nitropyridine has been utilized to develop phosphorescence-based methods for determining micro amounts of 4-homosulfanilamide in biological samples (Hirauchi & Fujishita, 1980).

Molecular and Electronic Structure Studies

Extensive research on the molecular structures, vibrational wavenumbers, and electronic properties of various chloro-nitropyridines has been conducted. These studies include density functional theory calculations and spectroscopic analyses, offering valuable insights into the reactivity and stability of these compounds (Velraj, Soundharam, & Sridevi, 2015).

Reaction Kinetics

The kinetics of reactions involving substituted anilines with 2-chloro-5-nitropyridine have been studied, providing information on reaction mechanisms and thermodynamics in different solvents. This research is vital for understanding the chemical reactivity of these compounds (El-Bardan et al., 2002).

Anticancer Research

Some studies have investigated the potential of chloro-nitropyridine derivatives as anticancer agents. This research includes the synthesis of various compounds and their effects on cancer cells, highlighting the therapeutic potential of these chemicals (Temple et al., 1983).

Molecular Transformations

Research has been done on the autohetarylation of molecules like 4-6-dimethyl-5-nitro-2-chloro-3-cyanopyridine, demonstrating the formation of doubled molecules under the influence of bases. Such studies are essential for understanding the chemical transformations of pyridine derivatives (Yurovskaya, Mit’kin, & Nesterov, 1996).

Mechanism of Action

Target of Action

It’s known that nitropyridines are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they’re involved in .

Mode of Action

4-Chloro-2,3-dimethyl-5-nitropyridine is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent. The palladium undergoes oxidative addition with the nitropyridine, forming a new Pd–C bond. Then, a transmetalation occurs, transferring the organoboron group to the palladium .

Biochemical Pathways

As a component in sm coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can impact a wide range of biochemical pathways .

Pharmacokinetics

Its physical properties, such as its melting point (77-78°c) and its solid form, may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific reactions it’s involved in. In the context of SM coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature (-10°C) can affect its stability . Additionally, the compound is combustible, and its vapors, which are heavier than air, may spread along floors and form explosive mixtures with air on intense heating . These factors should be considered when handling and storing the compound.

Safety and Hazards

4-Chloro-2,3-dimethyl-5-nitropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled. It is harmful if swallowed .

properties

IUPAC Name

4-chloro-2,3-dimethyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(2)9-3-6(7(4)8)10(11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKGAGXPATZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287806
Record name 4-Chloro-2,3-dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68707-73-3
Record name 4-Chloro-2,3-dimethyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68707-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3-dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethyl-4-hydroxy-5-nitropyridine (26.8 g, 0.16 mol) prepared in Step 3 was added to 85 ml of phosphorus oxychloride. Phosphorus pentachloride (33.3 g, 0.16 mol) was added to the reaction mixture, which was then refluxed under stirring for 2 hours. The reaction mixture was left overnight at room temperature, added to ice water, brought to pH 5 with 28% ammonium hydroxide, and then extracted with ether. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated to give 28.3 g of the titled compound.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
85 mL
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reactant
Reaction Step One
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33.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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